3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. The oxadiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
The compound can be synthesized through various chemical methods that involve the reaction of appropriate precursors. The literature provides multiple synthetic routes and characterization techniques that confirm the structure and properties of this compound.
3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is classified as an oxadiazole derivative. The oxadiazoles are further categorized into three types based on the position of the nitrogen atoms: 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-oxadiazoles. This specific compound falls under the 1,2,4 category.
The synthesis of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:
One common method for synthesizing oxadiazoles includes heating a mixture of aryl hydrazides with carboxylic acids or acid chlorides in the presence of dehydrating agents like phosphorus oxychloride or thionyl chloride. The reaction conditions typically involve refluxing for several hours followed by purification steps such as recrystallization or chromatography to isolate the desired product .
The compound can undergo various chemical reactions typical for oxadiazoles:
For example, nucleophilic substitution may involve treating the compound with sodium azide to yield azide derivatives or using amines to form substituted amines .
The mechanism of action for compounds like 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors.
Studies indicate that oxadiazole derivatives can inhibit certain enzymes involved in cancer cell proliferation or bacterial growth. For instance, they may act as inhibitors of tubulin polymerization or interact with specific protein targets leading to apoptosis in cancer cells .
The physical properties of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole include:
Chemically, this compound is stable under standard laboratory conditions but may decompose under extreme heat or acidic/basic conditions. Its reactivity profile makes it suitable for further derivatization to enhance biological activity .
The primary applications of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole lie in medicinal chemistry and drug discovery:
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, languished in obscurity for nearly 80 years before its pharmacological potential was recognized. Initial interest emerged in the 1940s with biological activity studies, culminating in the 1960s introduction of Oxolamine—the first commercial 1,2,4-oxadiazole-containing drug marketed as a cough suppressant [1]. This breakthrough catalyzed intensive exploration, revealing the scaffold’s diverse bioactivities. By the 1980s, research expanded to anticancer, antiviral, and anti-inflammatory applications, exemplified by Pleconaril (antiviral) and Ataluren (treatment for Duchenne muscular dystrophy) [1] [3]. Natural products like Phidianidine A/B (isolated from sea slug Phidiana militaris) and Quisqualic acid (from Quisqualis indica seeds) further validated the scaffold’s biological relevance, demonstrating cytotoxic activity and metabotropic glutamate receptor affinity, respectively [1] [6].
Contemporary drug discovery leverages the 1,2,4-oxadiazole ring as a privileged structure. Its synthetic versatility enables efficient derivatization through amidoxime-cyclization or 1,3-dipolar cycloaddition methodologies [1]. Recent advances focus on optimizing pharmacokinetic properties, evidenced by derivatives exhibiting enhanced metabolic stability and blood-brain barrier penetration for central nervous system targets [6] [8]. The evolution reflects a trajectory from serendipitous discovery to rational design, positioning 1,2,4-oxadiazoles as cornerstones in modern medicinal chemistry.
Table 1: Milestone 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Feature | Approval/Use Period |
---|---|---|---|
Oxolamine | Cough suppressant | 3-Phenyl-1,2,4-oxadiazole | 1960s |
Pleconaril | Antiviral | 3-(3,5-Dimethylphenyl)-5-(trifluoromethyl)oxadiazole | 2000s (Experimental) |
Ataluren | Duchenne muscular dystrophy | 3-(4-Nitrobenzyl)-1,2,4-oxadiazole | 2010s |
Fasiplon | Anxiolytic | 3-(Pyrimidinyl)-1,2,4-oxadiazole | 1990s |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent instability while preserving pharmacological activity. Its significance stems from three core attributes: metabolic resistance, hydrogen-bonding capability, and steric mimicry. Unlike esters and amides, the 1,2,4-oxadiazole ring resists enzymatic hydrolysis (e.g., esterase-mediated cleavage), enhancing in vivo stability. This property is critical for oral bioavailability, as demonstrated by oxadiazole-containing analogs showing prolonged half-lives compared to ester precursors [1] [6].
Computational analyses reveal that the 1,2,4-oxadiazole’s dipole moment (~3.5 Debye) and nitrogen/oxygen electron donors facilitate hydrogen-bond interactions with biological targets comparable to carbonyl groups in esters. For instance, in acetylcholinesterase inhibitors, the oxadiazole oxygen mimics the carbonyl oxygen of acetylcholine, engaging the catalytic anionic site (CAS) through hydrogen bonds with residues like His447 [6]. Additionally, the scaffold’s planarity and bond angles (~112° for C-O-N) emulate trans-amide geometries, enabling seamless integration into peptidomimetics [1] [3].
Table 2: Bioisosteric Advantages Over Conventional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low (Hydrolysis susceptibility) | High | Extended plasma half-life |
Hydrogen-Bond Acceptor Sites | 1-2 | 3 (2N, 1O) | Enhanced target binding affinity |
LogP Reduction | Moderate | Significant (e.g., ΔLogP = -0.8) | Improved aqueous solubility |
Aromatic Character | Absent | Present | π-Stacking with receptor hydrophobic pockets |
Recent studies quantify these advantages: Oxadiazole-based L. infantum inhibitors (e.g., Ox1) exhibit lower clearance and higher volume of distribution than ester counterparts, directly attributable to bioisosteric replacement [8]. Furthermore, SwissADME predictions confirm that 1,2,4-oxadiazole derivatives comply with Lipinski’s and Veber’s rules (molecular weight <500 g/mol, TPSA <140 Ų, n-ROTB ≤10), ensuring favorable drug-likeness [8].
The integration of pyrazole and 1,2,4-oxadiazole moieties into single molecular frameworks exploits synergistic pharmacophoric effects for multitarget engagement. Pyrazole contributes chelation capacity (via N2 nitrogen), hydrogen-bond donor/acceptor versatility, and planar aromaticity, complementing the oxadiazole’s bioisosteric and metabolic stability properties [5] [9]. This hybrid architecture enables simultaneous modulation of structurally divergent targets implicated in complex diseases.
In cancer therapeutics, such hybrids demonstrate dual inhibition of kinases and histone deacetylases (HDACs). For example, 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole derivatives exhibit nanomolar IC₅₀ values against A549 lung cancer cells by concurrently targeting MEK kinase (IC₅₀ = 91 nM) and HDAC isoforms [5] [10]. The pyrazole’s 3-phenyl group anchors in the kinase’s hydrophobic pocket (Val82, Ala95 residues), while the oxadiazole’s chlorine atom disrupts zinc coordination in HDAC catalytic sites [10]. Molecular dynamics simulations confirm stable binding (>20 ns) with minimal complex deformation [8].
Antimicrobial applications leverage hybrid-induced membrane disruption and enzyme inhibition. Pyrazole-oxadiazole conjugates suppress DNA gyrase in E. coli (IC₅₀ = 1.2 μM) and penicillin-binding protein PBP2a in MRSA, overcoming resistance via multitarget action [3]. Against Xanthomonas oryzae, hybrid 5v (EC₅₀ = 19.44 μg/mL) outperforms bismerthiazol by disrupting cell-wall biosynthesis and efflux pump function [4].
Table 3: Biological Activities of Pyrazole-Oxadiazole Hybrids
Hybrid Structure | Primary Targets | Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
3-(3-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | MEK Kinase / HDAC | Anticancer (A549 cells) | 26 μM / 0.15 μM |
5-(((5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-phenyl-1,2,4-oxadiazole | DNA Gyrase / Topoisomerase IV | Antibacterial (E. coli, S. aureus) | 1.2 μM / 0.78 μM |
Compound 5v | Cell-wall synthesis / Efflux pumps | Antibacterial (X. oryzae) | 19.44 μg/mL |
Ox1 | CYP51 / Mitochondrial membrane | Antileishmanial (L. infantum) | 0.51 μg/mL (Promastigotes) |
Neurodegenerative disease research highlights hybrid efficacy in dual cholinesterase and monoamine oxidase inhibition. Compound 2c inhibits acetylcholinesterase (AChE IC₅₀ = 0.0158 μM) and monoamine oxidase-B (MAO-B IC₅₀ = 74.68 μM), while mitigating oxidative stress (IC₅₀ = 56.69 μM in radical scavenging assays) [6]. This multitarget profile addresses cholinergic deficits, protein aggregation, and redox imbalance in Alzheimer’s disease through a single chemical entity, circumventing polypharmacy limitations [6]. The structural convergence of pyrazole and oxadiazole thus represents a frontier in overcoming therapeutic resistance and disease complexity.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1